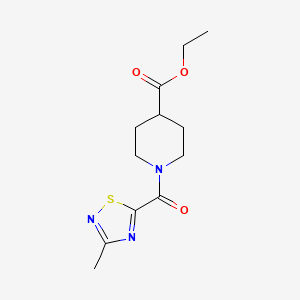

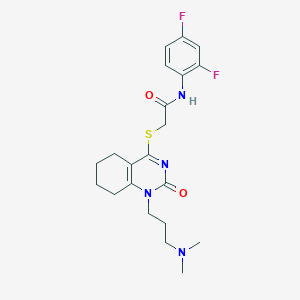

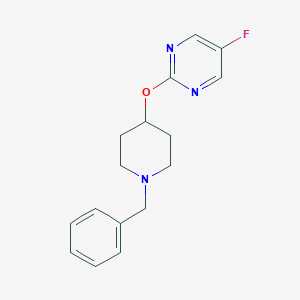

![molecular formula C16H12Cl2N2OS B2816731 2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 478029-48-0](/img/structure/B2816731.png)

2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde” is a complex organic molecule that contains several functional groups and rings. It has a dichlorophenyl group, an imidazobenzothiazole group, and an aldehyde group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazobenzothiazole ring and the introduction of the dichlorophenyl and aldehyde groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenyl, imidazobenzothiazole, and aldehyde groups would contribute to the overall structure. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. The aldehyde group could be involved in nucleophilic addition reactions, the dichlorophenyl group could undergo electrophilic aromatic substitution, and the imidazobenzothiazole group could participate in various heterocyclic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase its lipophilicity, while the aldehyde group could make it more reactive. Unfortunately, without specific experimental data, it’s challenging to provide a detailed analysis of its physical and chemical properties .Applications De Recherche Scientifique

Intramolecular Amidation and Novel Heterocyclic Systems

A study by Kolavi, Hegde, and Khazi (2006) discusses the synthesis of novel heterocyclic systems through intramolecular amidation reactions. This research highlights the chemical versatility of compounds related to "2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde," showcasing their potential in creating complex molecular architectures with potential applications in drug development and materials science (Kolavi, Hegde, & Khazi, 2006).

Synthesis and Anti-Bacterial Screening

Another study focused on the synthesis of novel fused imino pyrimido benzothiazole compounds, including those similar to the chemical structure . These compounds were screened for their anti-bacterial properties, indicating their potential use in developing new antibacterial agents. This underscores the relevance of such compounds in addressing global health challenges related to bacterial infections (Kale & Mene, 2013).

Pharmaceutical Activities and Overcoming Multidrug Resistance

Tasaka et al. (1997) investigated derivatives of 2-phenylimidazo[2,1-b]benzothiazole for their ability to overcome multidrug resistance in tumor cells. This research highlights the therapeutic potential of such compounds in cancer treatment, particularly in cases where conventional chemotherapy is ineffective due to drug resistance (Tasaka, Tanabe, Sasaki, Machida, Iino, Kiue, Naito, & Kuwano, 1997).

Mechanochemical Synthesis of Heterocycles

Banerjee et al. (2014) presented an efficient mechanochemical route for synthesizing 2-aryl benzothiazoles and substituted benzimidazoles. This environmentally friendly synthesis method demonstrates the applicability of compounds similar to "this compound" in green chemistry and sustainable pharmaceutical manufacturing processes (Banerjee, Chatterjee, Kumar, Bhutia, Khandare, Majik, & Roy, 2014).

Antimicrobial Activity and Synthesis

The research by Padalkar, Gupta, Phatangare, Patil, Umape, and Sekar (2014) on the synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives, including their screening for antimicrobial activity, showcases the potential of such compounds in developing new antimicrobials. This study emphasizes the broad-spectrum efficacy of these heterocyclic compounds against various bacterial and fungal strains, suggesting their potential in addressing diverse microbial infections (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Compounds with similar structures have been associated with various safety concerns, so appropriate precautions should be taken when handling this compound .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as benzothiazole derivatives, have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .

Mode of Action

For instance, benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

Related compounds have been shown to affect the cyclo-oxygenase (cox) pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes, which are key mediators of inflammation and pain .

Result of Action

Based on related compounds, it can be inferred that it may have anti-inflammatory and analgesic effects . This could result in a reduction in inflammation and pain in the affected areas.

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2OS/c17-9-5-6-10(11(18)7-9)15-13(8-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYJTDJVCCGFLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

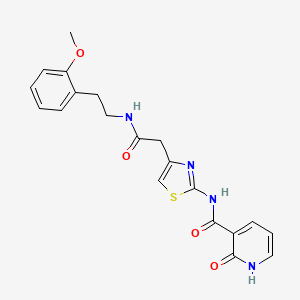

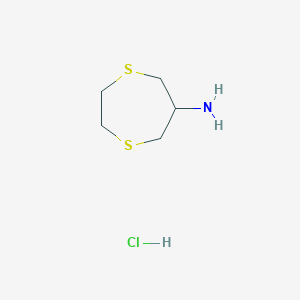

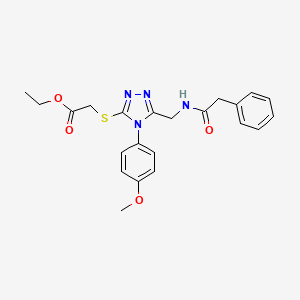

![3-(4-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2816649.png)

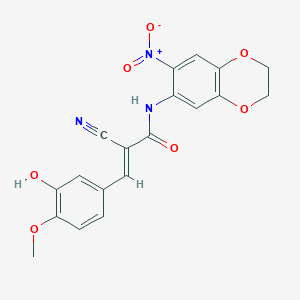

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2816658.png)

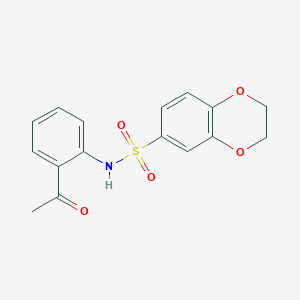

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-3-nitrobenzenesulfonamide](/img/structure/B2816659.png)

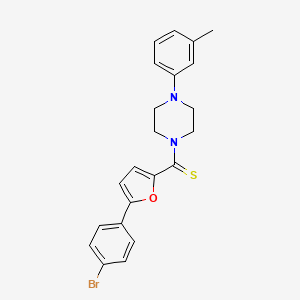

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)